molecular formula C17H22N4O2 B010649 HC Yellow NO. 7 CAS No. 104226-21-3

HC Yellow NO. 7

Cat. No. B010649
M. Wt: 314.4 g/mol
InChI Key: YSVKKVUAUKQDBY-UHFFFAOYSA-N
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Description

HC Yellow No. 7 is a chemical compound with the empirical formula C17H22N4O2 and a molecular weight of 314.38 . It is typically used as a dye, particularly in hair dye preparations .


Molecular Structure Analysis

The molecular structure of HC Yellow No. 7 is represented by the Hill Notation: C17H22N4O2 . The InChI key is YSVKKVUAUKQDBY-FMQUCBEESA-N .


Physical And Chemical Properties Analysis

HC Yellow No. 7 is a solid substance . It has a density of 1.2±0.1 g/cm³, a boiling point of 578.8±50.0 °C at 760 mmHg, and a flash point of 303.8±30.1 °C . It has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Hair Dye Safety and Use

  • HC Yellow No. 5, a direct hair dye, is deemed safe for use in hair dyes. It shows minimal skin absorption (<0.2%) and no significant toxic effects or association with cancer in safety assessments (International Journal of Toxicology, 2007).

Industrial Application in Dye Treatment

  • A study on the treatment of industrial-grade dye solutions, including yellow dyes, used a hydrodynamic cavitation reactor. This process showed potential in decolorizing and treating industrial wastewater streams (Journal of Environmental Management, 2021).

Applications in Environmental Monitoring

  • Development of a detection tablet for monitoring NO2 levels, using a color change from white to yellow, demonstrates an application in environmental sensing technology (Analytical Sciences, 2006).

Solar Cell Enhancement

  • A study on perovskite solar cells highlighted the use of additives to stabilize desired phases in the cells, affecting their color and efficiency. This research underscores the potential application of color additives in solar cell technology (Advanced Functional Materials, 2019).

Nanomaterials and LEDs

  • Hydrophobic carbon dots emitting yellow light were developed for applications in LED lamp production and solid fluorescent materials, demonstrating the use of yellow-emitting materials in nanotechnology and lighting (ACS Omega, 2020).

Healthcare and Medical Research

Fluorescence in Chemical Analysis

  • A colorimetric bacteria detection method using a fluorescent polymer probe showed a change from greenish-yellow to deep-red emission, highlighting the use of yellow-emitting substances in biochemical sensing (European Polymer Journal, 2018).

Safety And Hazards

HC Yellow No. 7 is classified as Acute toxicity - Category 4, Oral Specific target organ toxicity – single exposure, Category 3 Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is harmful if swallowed, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-12-16(21(8-10-22)9-11-23)6-7-17(13)20-19-15-4-2-14(18)3-5-15/h2-7,12,22-23H,8-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVKKVUAUKQDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879805, DTXSID20869419
Record name HC Yellow 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-({4-[(4-Aminophenyl)diazenyl]-3-methylphenyl}azanediyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HC Yellow NO. 7

CAS RN

104226-21-3
Record name 2,2′-[[4-[2-(4-Aminophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104226-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Yellow No. 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104226213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow 7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]-3-methylphenyl]imino]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0860JBFE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
T Sukakul, P Limphoka… - Thai Journal of …, 2018 - he02.tci-thaijo.org
The era of aging population is approaching. Not only hair color provides insight into well-being, it is nowadays perceived to reflect youthfulness and attractiveness therefore greying hair …
Number of citations: 6 he02.tci-thaijo.org
D Lewis, J Mama, J Hawkes - Materials, 2013 - mdpi.com
This review discusses a new aspect to the safety profile of oxidative hair dyes using data already in the public domain. These dyes contain secondary amines that are capable of forming …
Number of citations: 42 www.mdpi.com
JF CORBETT - Colorants for non-textile applications, 2000 - books.google.com
Throughout recorded history, men and women have had the urge to change the natural color of their hair or to restore the color when, with age, it became grey. Before the advent of …
Number of citations: 12 books.google.com
HCY No, J Sánchez-Pérez, I García del Río… - Dictionary of Contact …, 2019 - Springer
233 Hexamethylene Diisocyanate Page 108 231.1 Suggested Reading Anon (2006) Commission decision of 9 February 2006 amending decision 96/335/EC establishing an …
Number of citations: 0 link.springer.com
A Del Bufalo, T Pauloin, N Alepee… - Applied In Vitro …, 2018 - liebertpub.com
Cosmetics legislation in Europe has driven the validation and acceptance of non-animal alternatives, most recently in the area of skin sensitization. Despite use of these methods to …
Number of citations: 20 www.liebertpub.com
F Tourneix, N Alépée, A Detroyer, J Eilstein… - Toxicology in Vitro, 2020 - Elsevier
Recently, several non-animal approaches contributing to the identification of skin sensitisation hazard have been introduced. Their validation and acceptance has largely been directed …
Number of citations: 8 www.sciencedirect.com
RTO HUMAS - 1992 - Citeseer
1993 lAe MONOGRAHS ln 1969, the International Agency for Research on Cancer (lARC) initiated a programme on the evaluation of the carcinogenic risk of chemIcals to humans …
Number of citations: 6 citeseerx.ist.psu.edu
TSS Agfa - PJ Frosch T. Menné - Springer
Agave–americana 354–tequilana 225 age 279 agent orange 806 AGEP 404 Agfa TSS 355 aggravation 204 agricultural worker 272 agriculture 725 AICD, see activation-induced cell …
Number of citations: 2 link.springer.com
AC de Groot - 2021 - books.google.com
Page 1 Monographs in Contact Allergy Series Monographs in Contact Allergy Volume 1 Non-Fragrance Allergens in Cosmetics (Part 1 & 2) Anton C. de Groot (CRC) CRC Press Taylor …
Number of citations: 11 books.google.com
R Rao, SD Shenoi - Skin - academia.edu
Results Of the 52 dental staff examined, 27 were dentists (18 male and 9 female), 18 were staff nurses (all female) and 7 were dental technicians (all male). The average age of the …
Number of citations: 0 www.academia.edu

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